Bienvenue dans la boutique en ligne BenchChem!

N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)prop-2-enamide

Chemical identity Quality control Structural confirmation

This N-acetylindoline-acrylamide (CAS 1156699-07-8, ≥98%) is a structurally differentiated, low-MW (230.26 g/mol) scaffold. Its terminal acrylamide acts as an electrophilic warhead for covalent inhibitor programs, while the absence of a hydroxamic acid/bensamide group makes it an ideal negative control in HDAC inhibition assays. Researchers can leverage this compound for reactivity-based chemical proteomics (e.g., isoTOP-ABPP) and as a starting point for DGAT-2 inhibitor SAR exploration. Order now for reproducible, high-purity results.

Molecular Formula C13H14N2O2
Molecular Weight 230.267
CAS No. 1156699-07-8
Cat. No. B2652283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-2,3-dihydro-1H-indol-5-yl)prop-2-enamide
CAS1156699-07-8
Molecular FormulaC13H14N2O2
Molecular Weight230.267
Structural Identifiers
SMILESCC(=O)N1CCC2=C1C=CC(=C2)NC(=O)C=C
InChIInChI=1S/C13H14N2O2/c1-3-13(17)14-11-4-5-12-10(8-11)6-7-15(12)9(2)16/h3-5,8H,1,6-7H2,2H3,(H,14,17)
InChIKeyQDXOJKAPCMUQRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)prop-2-enamide (CAS 1156699-07-8): Chemical Identity and Structural Classification for Procurement Decisions


N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)prop-2-enamide (CAS 1156699-07-8), also referred to as N-(1-acetylindolin-5-yl)acrylamide, is a synthetic small molecule (molecular formula C₁₃H₁₄N₂O₂, molecular weight 230.26 g/mol) belonging to the indoline-acrylamide class [1]. It features a 2,3-dihydro-1H-indole (indoline) core bearing an N-acetyl substituent at position 1 and a prop-2-enamide (acrylamide) group at position 5 . This scaffold is structurally related to broader classes of pharmacologically investigated indolyl- and indolinyl-acrylamides reported in the contexts of diacylglycerol acyltransferase-2 (DGAT-2) inhibition [2] and histone deacetylase (HDAC) modulation research, though compound-specific bioactivity data for this CAS number remains sparse in the open literature.

Why Generic Indoline or Acrylamide Analogs Cannot Replace N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)prop-2-enamide


Generic substitution among indoline-acrylamide analogs is unsupported due to the compound's distinct dual-functional architecture. The N-acetyl group on the indoline ring sterically and electronically modulates the electron density of the bicyclic core, while the terminal acrylamide moiety introduces an α,β-unsaturated carbonyl system capable of acting as a covalent electrophilic warhead . Replacing this compound with a saturated propionamide analog (e.g., N-(1-acetylindolin-5-yl)propionamide) eliminates the Michael acceptor functionality entirely; substituting with an unsubstituted indole-acrylamide alters the core geometry, pKa, and hydrogen-bonding capacity . Such structural differences are well-established to produce divergent target engagement profiles within indole/indoline-focused medicinal chemistry programs [1].

Quantitative Differentiation Evidence for N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)prop-2-enamide: Procurement-Relevant Head-to-Head Data


Structural Identity Verification: Confirmed Acrylamide Moiety vs. Common Saturated Analogs Available on Market

The canonical SMILES string CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)C=C, provided by the vendor Leyan for product number 1618812, unambiguously confirms the presence of the terminal acrylamide group in N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)prop-2-enamide . By contrast, the closely related commercially available analog N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-acetamide (CAS 22949-03-7, Sigma-Aldrich MFCD00225573) bears a saturated acetamide terminus (SMILES: CC(=O)Nc1ccc2N(C(C)=O)CCc2c1) and lacks the α,β-unsaturated carbonyl system entirely . This distinction is critical for applications requiring an electrophilic acrylamide warhead for covalent target engagement.

Chemical identity Quality control Structural confirmation

Commercial Purity Specification: Vendor-Certified 98% Purity for Reproducible Experimental Use

The commercially available product from Leyan (Product No. 1618812) is specified at 98% purity for CAS 1156699-07-8 . This purity level exceeds the commonly accepted threshold of ≥95% for in vitro biochemical and cell-based assays, providing a defined quality benchmark not uniformly guaranteed across all suppliers of indoline-acrylamide analogs. The 1-acetyl-5-aminoindoline precursor (CAS 4993-96-8), from which this compound can be synthesized via acryloyl chloride coupling, is typically available at lower purities (≥95%) from multiple vendors, introducing greater batch-to-batch variability risk for the end user .

Purity Quality assurance Reproducibility

Class-Level Differentiation: Indoline-Acrylamide Scaffold in DGAT-2 Inhibitor Pharmacophore Space

The indolyl acrylamide chemotype, of which N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)prop-2-enamide is a reduced indoline variant, has been systematically characterized as a selective human DGAT-2 inhibitor scaffold by Lee et al. (2013) [1]. In that study, the most potent indolyl acrylamide analog (compound 5h) inhibited triglyceride synthesis dose-dependently in HepG2 cells and demonstrated selectivity for DGAT-2 over DGAT-1. While the specific IC₅₀ of the N-acetyl-indoline-substituted variant (CAS 1156699-07-8) has not been reported in the peer-reviewed literature, the scaffold class achieves DGAT-2 selective inhibition that is structurally distinguishable from imidazopyridine-based DGAT-2 inhibitors (e.g., PF-06424439 series), which employ a different core heterocycle [2]. This class-level evidence positions the indoline-acrylamide as a structurally distinct entry point for DGAT-2 inhibitor development compared to competing chemotypes.

DGAT-2 Metabolic disease Triglyceride synthesis Indolyl acrylamide

Physicochemical Differentiation: Reduced Molecular Weight and Lower Lipophilicity vs. Typical HDAC Inhibitor Indole-Acrylamides

N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)prop-2-enamide (MW = 230.26 g/mol) is substantially smaller than typical hydroxamic acid-bearing HDAC6-selective indole-acrylamide inhibitors such as Nexturastat A (MW = 341.41 g/mol, CHEMBL2179618) [1]. The absence of a hydroxamic acid zinc-binding group and the presence of the simple acrylamide terminus predict lower polarity and reduced metal-chelating capacity. This physicochemical profile (lower MW, absence of the hydroxamate pharmacophore) renders the compound unsuitable as a direct HDAC inhibitor replacement but positions it as a potentially attractive fragment-sized starting point or a negative control compound in HDAC screening cascades where zinc-chelating activity must be excluded [2].

Physicochemical properties Drug-likeness MW LogP

Recommended Application Scenarios for N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)prop-2-enamide Based on Verified Evidence


Covalent Probe Development: Acrylamide Warhead-Containing Indoline Scaffold for Targeted Cysteine Modification Studies

The confirmed acrylamide terminus provides a Michael acceptor electrophile suitable for structure-based covalent inhibitor design. Research teams developing targeted covalent inhibitors (TCIs) can utilize this compound as a minimalist indoline-acrylamide building block to establish baseline reactivity and selectivity profiles before elaborating to more complex analogs. Its use is supported by the verified SMILES structure from Leyan confirming the acrylamide moiety .

Negative Control Compound for HDAC Inhibitor Screening Cascades

The absence of a hydroxamic acid or benzamide zinc-binding group, combined with the low molecular weight (230.26 g/mol), makes this compound a structurally matched negative control for cell-based HDAC inhibition assays. Unlike Nexturastat A (HDAC6 IC50 ≈ 5 nM), this compound lacks the canonical Zn²⁺-chelating pharmacophore, enabling researchers to distinguish zinc-dependent HDAC inhibition from off-target effects in phenotypic screens .

DGAT-2 Inhibitor Scaffold Optimization Starting Point

The indolyl acrylamide class has demonstrated selective DGAT-2 inhibition with cellular triglyceride synthesis suppression . This specific N-acetyl-indoline variant represents a structurally differentiated starting point within this chemotype for structure-activity relationship (SAR) exploration, particularly for programs seeking to optimize DGAT-2 potency while maintaining selectivity over DGAT-1.

Chemical Biology Tool for Acrylamide Reactivity Profiling

As a structurally simple acrylamide with an indoline core, this compound can serve as a reference standard in reactivity-based chemical proteomics experiments, including isoTOP-ABPP (isotopic tandem orthogonal proteolysis–activity-based protein profiling) platforms that quantify acrylamide-thiol reactivity across the cysteinome. Its defined purity (98%, Leyan) supports reproducible quantitative proteomics workflows .

Quote Request

Request a Quote for N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.